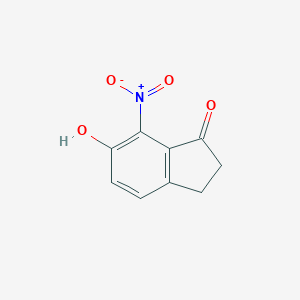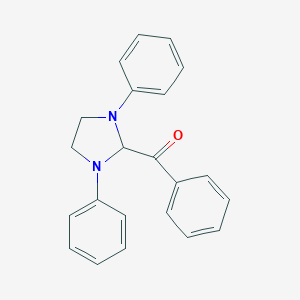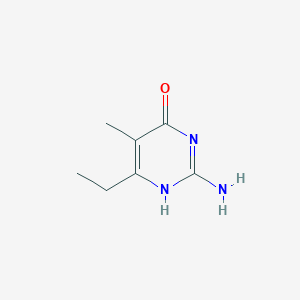
N-(2,2-dimethylpropyl)-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-dimethylpropyl)-2-hydroxybenzamide, also known as DMB or 2,2-dimethyl-N-(2-hydroxyphenyl)propanamide, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMB is a synthetic compound that belongs to the class of amides and is structurally related to salicylic acid.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of N-(2,2-dimethylpropyl)-2-hydroxybenzamide can be achieved through a two-step reaction pathway. The first step involves the synthesis of 2-hydroxybenzoic acid, followed by the reaction of the acid with 2,2-dimethylpropylamine to obtain the final product.
Starting Materials
Phenol, Sodium hydroxide (NaOH), Carbon dioxide (CO2), Methyl iodide (CH3I), 2,2-dimethylpropylamine
Reaction
Step 1: Synthesis of 2-Hydroxybenzoic Acid, a. Dissolve phenol in a solution of NaOH and CO2., b. Heat the reaction mixture to 100-120°C for several hours to form sodium salicylate., c. Add a strong acid (such as HCl) to the reaction mixture to acidify it and precipitate the salicylic acid., d. Filter the salicylic acid and wash it with water to obtain the pure product., Step 2: Reaction of 2-Hydroxybenzoic Acid with 2,2-Dimethylpropylamine, a. Dissolve 2-hydroxybenzoic acid in a suitable solvent (such as ethanol or methanol)., b. Add 2,2-dimethylpropylamine to the solution and stir the mixture at room temperature for several hours., c. Filter the reaction mixture to remove any precipitate., d. Wash the precipitate with a suitable solvent to obtain the pure product, N-(2,2-dimethylpropyl)-2-hydroxybenzamide.
Mécanisme D'action
The mechanism of action of N-(2,2-dimethylpropyl)-2-hydroxybenzamide is not fully understood, but it is believed to involve the activation of the Nrf2 pathway. This pathway regulates the expression of genes involved in the antioxidant response and the detoxification of harmful substances. N-(2,2-dimethylpropyl)-2-hydroxybenzamide has been shown to increase the expression of Nrf2-regulated genes and to reduce oxidative stress and inflammation in various cell types.
Effets Biochimiques Et Physiologiques
N-(2,2-dimethylpropyl)-2-hydroxybenzamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation. N-(2,2-dimethylpropyl)-2-hydroxybenzamide has also been found to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in these cells. In addition, N-(2,2-dimethylpropyl)-2-hydroxybenzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,2-dimethylpropyl)-2-hydroxybenzamide in lab experiments is its high stability and solubility in water and organic solvents. This makes it easy to handle and use in various assays. Another advantage is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. However, one limitation is that N-(2,2-dimethylpropyl)-2-hydroxybenzamide has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for the study of N-(2,2-dimethylpropyl)-2-hydroxybenzamide. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail and to identify other pathways that may be involved in its effects. Additionally, further studies are needed to determine the safety and efficacy of N-(2,2-dimethylpropyl)-2-hydroxybenzamide in humans and to develop optimal dosing regimens for its use in clinical settings.
Conclusion
In conclusion, N-(2,2-dimethylpropyl)-2-hydroxybenzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic effects, and to activate the Nrf2 pathway. While further studies are needed to determine its safety and efficacy in humans, N-(2,2-dimethylpropyl)-2-hydroxybenzamide has the potential to be a promising therapeutic agent for the treatment of various diseases.
Applications De Recherche Scientifique
N-(2,2-dimethylpropyl)-2-hydroxybenzamide has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic effects. N-(2,2-dimethylpropyl)-2-hydroxybenzamide has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. This pathway is a promising target for the development of drugs for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(2,2-dimethylpropyl)-2-hydroxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)8-13-11(15)9-6-4-5-7-10(9)14/h4-7,14H,8H2,1-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMQTTSAODFXFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC(=O)C1=CC=CC=C1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358440 |
Source


|
| Record name | N-(2,2-dimethylpropyl)-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethylpropyl)-2-hydroxybenzamide | |
CAS RN |
694450-22-1 |
Source


|
| Record name | N-(2,2-dimethylpropyl)-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[3-Chloro-2-hydroxypropyl]guanine](/img/structure/B184697.png)

![1,4-Dithiaspiro[4.5]decan-7-ol](/img/structure/B184699.png)










